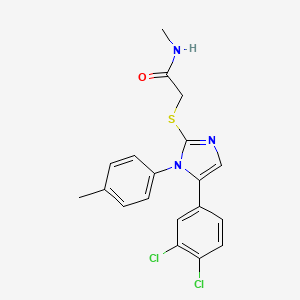
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈Cl₂N₄OS
- Molecular Weight : 414.34 g/mol
- Key Functional Groups : Imidazole ring, thioether linkage, dichlorophenyl group, and p-tolyl group.
The structural complexity of this compound contributes to its diverse biological activities, particularly in targeting specific molecular pathways associated with cancer.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Condensation reactions involving appropriate precursors.
- Introduction of Substituents : Via nucleophilic substitution to incorporate the dichlorophenyl and p-tolyl groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity primarily through the inhibition of maternal embryonic leucine zipper kinase (MELK), a target implicated in tumor growth and survival. Compounds similar to this structure have shown promising results in modulating kinase activity and affecting cell cycle regulation.
| Activity | IC50 Value (μM) | Cell Line |
|---|---|---|
| MELK Inhibition | 6.2 | HCT-116 (colon carcinoma) |
| Cytotoxicity | 27.3 | T47D (breast cancer) |
These findings suggest that the compound may serve as a lead for developing new cancer therapeutics targeting MELK.
The proposed mechanism of action involves:
- Enzyme Inhibition : The imidazole and aromatic groups enhance binding affinity to specific enzymes or receptors.
- Cell Cycle Modulation : By inhibiting MELK, the compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
Study 1: In Vitro Evaluation
In a study conducted on various cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer), this compound demonstrated:
- Enhanced cytotoxicity compared to control drugs.
- Synergistic effects when combined with standard chemotherapeutics like doxorubicin.
Study 2: Molecular Docking Studies
Molecular docking simulations revealed that the compound effectively binds to the active site of MELK, suggesting a competitive inhibition mechanism. The presence of the dichlorophenyl group was particularly noted for enhancing binding interactions due to hydrophobic interactions with key residues in the active site.
Propriétés
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-3-6-14(7-4-12)24-17(13-5-8-15(20)16(21)9-13)10-23-19(24)26-11-18(25)22-2/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGWVVRUFHRNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













